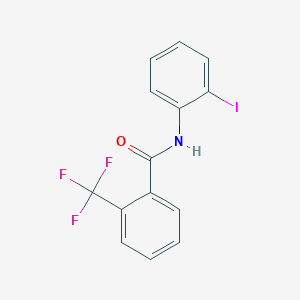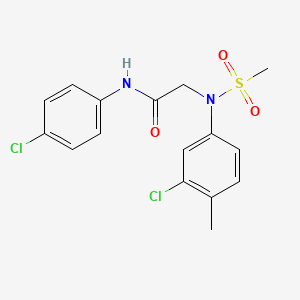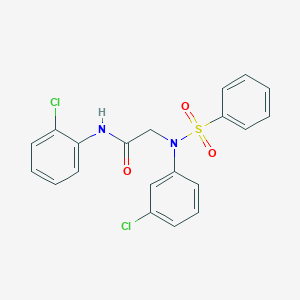
N-(2-iodophenyl)-2-(trifluoromethyl)benzamide
Overview
Description
N-(2-iodophenyl)-2-(trifluoromethyl)benzamide (also known as TFB) is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFB is a small molecule that belongs to the class of benzamides and has a molecular weight of 396.17 g/mol.
Mechanism of Action
The mechanism of action of TFB is not fully understood, but it is believed to act through multiple pathways. TFB has been shown to inhibit the activity of histone deacetylase (HDAC), which plays a crucial role in gene expression and cell proliferation. Inhibition of HDAC leads to the activation of tumor suppressor genes and induction of apoptosis in cancer cells. TFB has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Inhibition of COX-2 leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
TFB has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. TFB also inhibits the migration and invasion of cancer cells, which are essential steps in metastasis. In neurodegenerative disorders, TFB has been found to improve cognitive function and reduce neuronal damage. Furthermore, TFB has anti-inflammatory properties that make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
TFB has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. TFB has also been found to have low toxicity, making it a safe compound to use in lab experiments. However, TFB has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. TFB is also a relatively new compound, and its mechanism of action is not fully understood, which can limit its use in some experiments.
Future Directions
There are several future directions for the research of TFB. One potential direction is the development of TFB derivatives with improved solubility and potency. Another direction is the investigation of TFB in combination with other therapeutic agents to enhance its efficacy. Furthermore, the use of TFB in the treatment of other diseases such as diabetes and cardiovascular diseases can be explored. Overall, the research on TFB is still in its early stages, and there is a lot of potential for further investigation.
Conclusion
In conclusion, N-(2-iodophenyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has shown promising results in the treatment of cancer, neurodegenerative disorders, and inflammatory diseases. TFB has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, TFB has some limitations, including its poor solubility in water and limited understanding of its mechanism of action. Future research on TFB can lead to the development of new therapeutic agents for various diseases.
Scientific Research Applications
TFB has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, neurodegenerative disorders, and inflammation-related diseases. TFB has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorders, TFB has been shown to improve cognitive function and reduce neuronal damage. Furthermore, TFB has anti-inflammatory properties that make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
N-(2-iodophenyl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3INO/c15-14(16,17)10-6-2-1-5-9(10)13(20)19-12-8-4-3-7-11(12)18/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCQAWATCXZBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2I)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-iodophenyl)-2-(trifluoromethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B3445326.png)
![4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}benzamide](/img/structure/B3445330.png)
![1-[(4-methoxy-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B3445337.png)
![1-(4-fluorophenyl)-4-[(4-methoxy-2-methylphenyl)sulfonyl]piperazine](/img/structure/B3445343.png)
![ethyl {[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B3445350.png)
![N-(2-chlorophenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3445362.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3445369.png)

![N-(4-bromophenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B3445374.png)
![ethyl 4-{[(4-bromo-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B3445381.png)


![4,4'-[methylenebis(4,1-phenylenesulfonyl)]dimorpholine](/img/structure/B3445420.png)
